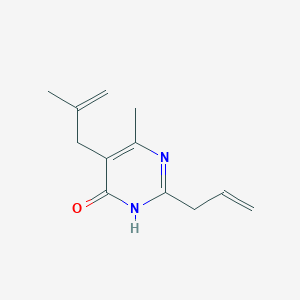![molecular formula C21H17F3N4O3S B11575770 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11575770.png)
3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be introduced through a nucleophilic substitution reaction.
Coupling with Pyridine and Propanamide: The final step involves coupling the synthesized intermediate with pyridine and propanamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyrimidine ring or amide group.
Substitution: Substituted derivatives at the sulfanyl linkage.
Scientific Research Applications
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide involves interaction with specific molecular targets. The benzodioxole and pyrimidine rings may interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and metabolic stability. The sulfanyl linkage and amide group may facilitate interactions with proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a pyridine ring in a single molecule is rare and offers a wide range of chemical and biological activities.
Properties
Molecular Formula |
C21H17F3N4O3S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H17F3N4O3S/c22-21(23,24)18-9-15(14-3-4-16-17(8-14)31-12-30-16)27-20(28-18)32-7-5-19(29)26-11-13-2-1-6-25-10-13/h1-4,6,8-10H,5,7,11-12H2,(H,26,29) |
InChI Key |
WGVCLBAKZXYCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)SCCC(=O)NCC4=CN=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,7,9-Trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B11575698.png)
methanone](/img/structure/B11575722.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11575726.png)
![Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B11575728.png)
![7-(4-methylphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11575729.png)

![Butyl 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B11575737.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575743.png)
![Methyl 2-[({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11575754.png)
![1-[4-(Pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575756.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11575762.png)
![1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575775.png)
![2-[(4-Carboxyheptanoyl)amino]benzoic acid](/img/structure/B11575778.png)
![N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide](/img/structure/B11575781.png)
